- Electrochemical conversion of lignin to short-chain carboxylic acidsGreen Chemistry, 2023, 25(8), 3127-3136,
Cas no 110-17-8 (Fumaric acid)

Fumaric acid 化学的及び物理的性質
名前と識別子
-
- Fumaric acid
- 2-BUTENEDIOIC ACID
- ACIDUM FUMARICUM
- (e)-1,2-ethenedicarboxylic acid
- (E)-2-Butenedioic acid
- FEMA 2488
- LICHENIC ACID
- RARECHEM AL BO 0142
- TRANS-1,2-ETHYLENEDICARBOXYLIC ACID
- TRANS-1,2-ETHYLENTRICARBOXYLIC ACID
- TRANS-2-BUTEN-1,4-DIOIC ACID
- TRANS-2-BUTENEDIOIC ACID
- TRANS-BUTENEDICARBOXYLIC ACID
- TRANS-BUTENEDIOIC ACID
- (2E)-2-Butenedioic acid
- (e)-2-butenedioicaci
- (e)-butenedioicaci
- 1,2-Ethenedicarboxylic acid, trans-
- FUMARIC ACID(RG)
- Boletic acid
- but-2-en-1,4-dioic acid
- fumaric
- FUMARSAEURE
- Fumarsure
- TMEDA
- U-1149
- Butenedioic acid
- NSC-2752
- [ "" ]
- FA
- boleticacid
- Allomaleic acid
- (2E)-but-2-enedioic acid
- Tumaric acid
- Allomalenic acid
- 2-Butenedioic acid (E)-
- Kyselina fumarova
- Butenedioic acid, (E)-
- Lichenic acid (VAN)
- 2-Butenedioic acid, (E)-
- Fumaricum acidum
- 2-Butenedioic acid (2E)-
- Caswell No. 465E
- FEMA Number 2488
- But-2-enedioi
- fumarate
- But-2-enedioic acid
- FEMA No. 2488
- FEMA
- MLS002454406
- (2E)-but-2-enedioate
- cis-2-Butenedioic acid
- trans-but-2-enedioic acid
- E297
- cis-but-2-enedioic acid
- sodium maleate
- Maleic acid, disodium salt
- Maleic acid
- MLSMR
- cis-1,2-ethylenedicarboxylic acid
- Maleate
- (E)-2-butenedioic acid, ion(2-)
- cis-Butenedioic acid
- H2male
- disodium maleate
- MLS002153468
- (Z)-butenedioic acid
- (Z)-2-butenedioic acid
- SMR000112117
- toxilic acid
- SMR001230824
- FUMARIC ACID [WHO-DD]
- Allomaleic-acid
- EPA Pesticide Chemical Code 051201
- trans-1,2-Ethylenediccarboxylic acid
- NCGC00091192-03
- Fumaric acid, >=99%, FCC, FG
- bmse000083
- NS00074156
- Fumaric acid, >=99.0% (T)
- 1,2-Ethylenedicarboxylic acid, (E)
- Acido trans 1,2-etilendicarbossilico
- (E)-1,2-Ethylenedicarboxylic acid
- (E)-Butenedioic acid
- SCHEMBL1177
- Fumaric acid, >=99%
- INS NO.297
- trans-1,2-Ethylenedicarboxylate
- trans-Butenedioate
- FUMARIC ACID [MI]
- NCGC00091192-01
- Lichenate
- (E)-but-2-enedioic acid
- MFCD00002700
- FC 33 (acid)
- Fumaric acid (8CI)
- INS-297
- fumarate, 10
- HSDB 710
- Fumaric Acid, Pharmaceutical Secondary Standard; Certified Reference Material
- Fumaric acid, anhydrous, free-flowing, Redi-Dri(TM), >=99%
- Fumaric acid, BioReagent, suitable for cell culture
- C00122
- trans-2-Butenedioate
- LS-12976
- Fumaric acid, certified reference material, TraceCERT(R)
- STR02646
- trans-1,2-Ethenedicarboxylic acid
- Butanedioic acid trans-Isomer
- Acido allomaleico
- Maleic-2,3-d2 acid
- 2-(E)-Butenedioate
- (2E)-2-Butenedioic acid #
- D85166
- Acido lichenico
- CCRIS 1039
- Acido trans 1,2-etenedicarbossilico
- Q139857
- CHEBI:18012
- CAS-110-17-8
- F8886-8257
- Boletate
- Futrans-2-Butenedioic Acid
- 26B3632D-E93F-4655-90B0-3C17855294BA
- FUMARIC ACID (USP IMPURITY)
- FUMARIC ACID [HSDB]
- FUMARIC ACID [FHFI]
- Fumaric acid (NF)
- FEMA Number: 2488
- CHEMBL503160
- Fumaric acid 1000 microg/mL in Acetonitrile:Water
- NCGC00259318-01
- BRN 0605763
- HY-W015883
- Tox21_201769
- BDBM26122
- MALIC ACID IMPURITY A [EP IMPURITY]
- AI3-24236
- EC 203-743-0
- Kyselina fumarova [Czech]
- UNII-88XHZ13131
- Fumaric acid, qNMR Standard for DMSO
- fumarsaure
- 26099-09-2
- FUMARIC ACID [VANDF]
- Acido fumarico
- 1,2-ethylenedicarboxylic acid
- 110-17-8
- Acido boletico
- CHEBI:22958
- (Trans)-butenedioic acid
- Allomaleate
- SODIUM AUROTHIOMALATE IMPURITY B (EP IMPURITY)
- Fumarate; 2-Butenedioic acid; Trans-Butenedioic acid
- s4952
- FUMARIC ACID (II)
- Z57127460
- 2(TRANS)-BUTENEDIOIC ACID
- Fumaric acid, tested according to USP/NF
- FUMARIC ACID [II]
- Pharmakon1600-01301022
- FUMARICUM ACIDUM [HPUS]
- Fumaric acid, puriss., >=99.5% (T)
- FUMARIC ACID [USP IMPURITY]
- 6915-18-0
- Tox21_302826
- FUMARIC ACID [MART.]
- CCG-266065
- E-2-Butenedioic acid
- DB01677
- Maleic acid-2,3-13C2
- Acido trans butendioico
- CS-W016599
- DTXCID601518
- Fumaric acid, 99%
- 2-(E)-Butenedioic acid
- FC 33
- Fumaric Acid,(S)
- NSC760395
- Fumaric acid [NF]
- EINECS 203-743-0
- Boletic-acid
- FUMARIC ACID [FCC]
- Fumaric acid, United States Pharmacopeia (USP) Reference Standard
- NSC-760395
- BP-13087
- NCGC00256360-01
- HMS2270C12
- FUMARIC ACID [USP-RS]
- Fumaric acid, Vetec(TM) reagent grade, 99%
- 88XHZ13131
- 4-02-00-02202 (Beilstein Handbook Reference)
- fumeric acid
- E-297
- SODIUM AUROTHIOMALATE IMPURITY B [EP IMPURITY]
- ethylenedicarboxylic acid
- 1, (E)
- fum
- EN300-17996
- (E)-2-Butenedioate
- but-2-enedioicacid
- USEPA/OPP Pesticide Code: 051201
- trans-2-Butendisaure
- MALIC ACID IMPURITY A (EP IMPURITY)
- 2-Butenedioic acid (2E)- (9CI)
- NCGC00091192-02
- J-002389
- NSC2752
- DTXSID3021518
- trans-Ethylendicarbonsaure
- USAF EK-P-583
- FUMARIC ACID (MART.)
- WLN: QV1U1VQ-T
- Fumaric acid, European Pharmacopoeia (EP) Reference Standard
- 2-butenedioic acid, (2E)-
- F0067
- D02308
- FUMARIC ACID (USP-RS)
- AKOS000118896
-
- MDL: MFCD00002700
- インチ: 1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+
- InChIKey: VZCYOOQTPOCHFL-OWOJBTEDSA-N
- ほほえんだ: O([H])C(/C(/[H])=C(\[H])/C(=O)O[H])=O
- BRN: 605763
計算された属性
- せいみつぶんしりょう: 116.01100
- どういたいしつりょう: 116.011
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 機能3 d受容体数: 4
- 機能3 dアニオン数: 2
- 立体異性体サンプリングRMSD: 0.4
- CID立体異性体数: 5
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 74.6
- 有効回転子数: 2
- ぶんしりょう: 116.07
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- 色と性状: 白色粒子又は結晶粉末
- 密度みつど: 1.625
- ゆうかいてん: 298-300 °C (subl.) (lit.)
- ふってん: 355.5±25.0°C at 760 mmHg
- フラッシュポイント: 華氏温度:446°f
摂氏度:230°c - 屈折率: 1.5260 (estimate)
- PH値: 2.1 (4.9g/l, H2O, 20℃)
- ようかいど: 95% ethanol: soluble0.46g/10 mL, clear, colorless
- すいようせい: 0.63 g/100 mL (25 ºC)
- あんていせい: Stable at room temperature. Decomposes at around 230 C. Incompatible with strong oxidizing agents, bases, reducing agents. Combustible.
- PSA: 74.60000
- LogP: -0.28820
- におい: Odorless
- 酸性度係数(pKa): 3.02, 4.38(at 25℃)
- かんど: 湿度に敏感である
- マーカー: 4287
- じょうきあつ: 1.7 mmHg ( 165 °C)
- ようかいせい: それはエタノールに溶け、水とエーテルに微溶解するが、クロロホルム、四塩化炭素、ベンゼンに溶けにくい。
- FEMA: 2488
- 最大波長(λmax): 220(lit.)
- 濃度: 1 mg/g in D2O
Fumaric acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H319
- 警告文: P305+P351+P338
- 危険物輸送番号:UN 9126
- WGKドイツ:1
- 危険カテゴリコード: 36
- セキュリティの説明: S26
- RTECS番号:LS9625000
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R36
- 爆発限界値(explosive limit):40%
- TSCA:Yes
Fumaric acid 税関データ
- 税関コード:29171900
- 税関データ:
中国税関番号:
2942000000
Fumaric acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-17996-0.5g |
(2E)-but-2-enedioic acid |
110-17-8 | 97% | 0.5g |
$21.0 | 2023-09-19 | |
Ambeed | A145318-1kg |
Fumaric acid |
110-17-8 | 99% | 1kg |
$21.0 | 2025-02-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-250031-25 g |
Fumaric acid, |
110-17-8 | ≥99% | 25g |
¥308.00 | 2023-07-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010446-100g |
Fumaric acid |
110-17-8 | 99% | 100g |
¥27 | 2023-09-11 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20495-1g |
Fumaric acid |
110-17-8 | 97% | 1g |
0.00 | 2022-04-26 | |
Ambeed | A1453559-100g |
Fumaric acid |
110-17-8 | 99+% | 100g |
$7.00 | 2022-04-02 | |
Oakwood | 094517-500g |
Fumaric acid |
110-17-8 | 98% | 500g |
$26.00 | 2024-07-19 | |
Ambeed | A1453559-500g |
Fumaric acid |
110-17-8 | 99+% | 500g |
$11.00 | 2022-04-02 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL80141-100MG |
110-17-8 | 100MG |
¥2765.14 | 2023-01-06 | |||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce45140-5g |
Fumaric acid |
110-17-8 | 98% | 5g |
¥445.00 | 2023-09-08 |
Fumaric acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Tetrahydrofuran , Water
3.1 Reagents: Sodium borohydride Solvents: Methanol
3.2 Solvents: Dimethylacetamide
ごうせいかいろ 4
2.1 Reagents: Phosphorus oxychloride
3.1 -
ごうせいかいろ 5
2.1 -
3.1 Reagents: Phosphorus oxychloride
4.1 -
ごうせいかいろ 6
2.1 Reagents: Sodium hydroxide , Zinc Solvents: Ethanol , Water
3.1 -
4.1 Reagents: Phosphorus oxychloride
5.1 -
ごうせいかいろ 7
2.1 -
ごうせいかいろ 8
ごうせいかいろ 9
2.1 Reagents: Sodium borohydride Solvents: Methanol
2.2 Solvents: Dimethylacetamide
ごうせいかいろ 10
Fumaric acid Raw materials
- 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carbonitrile
- Urea
- 2-Ethoxyethylamine
- Maleic acid
- Cellulose
- Lignin
- Pyridine-3-sulfonyl chloride
- N-(2-Ethoxyethyl)-2-nitroaniline
- 1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one
- 1-methyl-1,4-diazepane
- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile
- 2-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole
- N1-(2-Ethoxyethyl)benzene-1,2-diamine
Fumaric acid Preparation Products
- Lactate (50-21-5)
- Maleic acid (110-16-7)
- Emedastine (87233-61-2)
- Oxalic acid (144-62-7)
- Vonoprazan (881681-00-1)
- propanedioic acid (141-82-2)
- Fumaric acid (110-17-8)
- L(+)-Tartaric acid (87-69-4)
- Malic acid (6915-15-7)
- 2-hydroxyacetic acid (79-14-1)
- 2,2-dimethyl-5-oxooxolane-3-carboxylic acid (79-91-4)
- butanedioic acid (110-15-6)
Fumaric acid サプライヤー
Fumaric acid 関連文献
-
Lei Ge,Long Yuan,Keke Huang,Wenchun Feng,Hairui Fang,Shouhua Feng New J. Chem. 2015 39 5080
-
Fabian Fischer,Tobias Pientka,Haijun Jiao,Anke Spannenberg,Marko Hapke Catal. Sci. Technol. 2020 10 8005
-
Juan J. Nájera,Carl J. Percival,Andrew B. Horn Phys. Chem. Chem. Phys. 2009 11 9093
-
Min Wang,Feng Wang,Jiping Ma,Jie Xu J. Mater. Chem. A 2014 2 15480
-
J. Oltmanns,O. Licht,A. Bitsch,M.-L. Bohlen,S. E. Escher,V. Silano,M. MacLeod,R. Serafimova,G. E. N. Kass,C. Merten Environ. Sci.: Processes Impacts 2018 20 340
-
Juan J. Nájera,Carl J. Percival,Andrew B. Horn Phys. Chem. Chem. Phys. 2010 12 11417
-
Yan-Qiang Cao,Lin Zhu,Xin Li,Zheng-Yi Cao,Di Wu,Ai-Dong Li Dalton Trans. 2015 44 14782
-
Devendrasingh Tomar,Anurag Lodagekar,Anilkumar Gunnam,Suryanarayana Allu,Rahul B. Chavan,Minakshi Tharkar,T. G. Ajithkumar,Ashwini K. Nangia,Nalini R. Shastri CrystEngComm 2022 24 156
-
Beata Bajorowicz,Ewa Kowalska,Joanna Nadolna,Zhishun Wei,Maya Endo,Bunsho Ohtani,Adriana Zaleska-Medynska Dalton Trans. 2018 47 15232
-
Na Wang,Jingkang Wang,Xin Huang,Ting Wang,Xin Li,Jinyue Yang,Ying Bao,Qiuxiang Yin,Hongxun Hao CrystEngComm 2021 23 1550
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Dicarboxylic acids and derivatives
- Pesticide Chemicals Pesticide Active Ingredients Standard Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Reference Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Natural Products and Extracts Flavors and Fragrances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
Fumaric acidに関する追加情報
Fumaric Acid (110-17-8): Chemical Properties and Applications in Biomedicine
Fumaric acid (CAS 110-17-8) is a naturally occurring dicarboxylic acid with the chemical formula C4H4O4. It plays a critical role in the Krebs cycle, a fundamental metabolic pathway in cellular respiration. In recent years, fumaric acid has gained significant attention in the biomedical and pharmaceutical industries due to its versatile applications, including its use as an excipient in drug formulations and its potential therapeutic effects in autoimmune diseases like psoriasis and multiple sclerosis. Researchers are particularly interested in its anti-inflammatory and immunomodulatory properties, which make it a promising candidate for next-generation therapies. Additionally, its role in pH regulation and chelating agent capabilities further expands its utility in drug delivery systems.
Fumaric Acid (110-17-8) in Drug Delivery and Pharmaceutical Formulations
The use of fumaric acid (110-17-8) in drug delivery systems has become a hot topic in pharmaceutical research. Its ability to form stable salts, such as dimethyl fumarate (DMF), has been leveraged to enhance the bioavailability of poorly soluble drugs. DMF, for instance, is an FDA-approved treatment for relapsing-remitting multiple sclerosis (RRMS), showcasing the compound's potential in neurological therapeutics. Moreover, fumaric acid's biocompatibility and low toxicity make it an ideal candidate for controlled-release formulations. Recent studies also highlight its role in nanoparticle-based drug delivery, where it improves targeting efficiency and reduces side effects. These advancements align with the growing demand for precision medicine and patient-specific therapies.
Fumaric Acid (110-17-8) Therapeutic Potential in Autoimmune Diseases
One of the most groundbreaking applications of fumaric acid (110-17-8) lies in its therapeutic potential for autoimmune diseases. Clinical trials have demonstrated its efficacy in managing psoriasis vulgaris, with fumaric acid esters (FAEs) like monomethyl fumarate (MMF) showing significant reduction in skin lesions. The mechanism involves Nrf2 pathway activation, which mitigates oxidative stress and inflammation. This has spurred interest in repurposing fumaric acid derivatives for other conditions, such as rheumatoid arthritis and inflammatory bowel disease (IBD). Patients and healthcare providers are increasingly searching for natural and synthetic alternatives to traditional immunosuppressants, positioning fumaric acid as a viable option in integrative medicine.
Fumaric Acid (110-17-8) Safety and Regulatory Status in Pharmaceutical Use
The safety profile of fumaric acid (110-17-8) is well-documented, with regulatory agencies like the FDA and EMA approving its use in various pharmaceutical applications. However, long-term studies are ongoing to address concerns about gastrointestinal side effects and renal toxicity associated with high doses. Despite these challenges, its GRAS (Generally Recognized as Safe) status for food additives underscores its low-risk potential. Manufacturers are also exploring sustainable production methods, such as microbial fermentation, to meet the rising demand for eco-friendly pharmaceuticals. This aligns with the global shift toward green chemistry and reduced environmental impact in drug development.
Fumaric Acid (110-17-8) Future Research Directions and Market Trends
As the pharmaceutical industry evolves, fumaric acid (110-17-8) continues to be a focal point for innovative research. Emerging trends include its exploration in cancer immunotherapy, where its immunomodulatory effects may enhance checkpoint inhibitor therapies. Additionally, the cosmeceutical market is leveraging fumaric acid for its anti-aging and skin-barrier repair properties. With a projected compound annual growth rate (CAGR) of 5.8% in the pharmaceutical sector, stakeholders are investing heavily in patent-protected formulations and combination therapies. This underscores the compound's enduring relevance in addressing unmet medical needs and driving biomedical innovation.

